molecular formula C26H26N2O3 B2626866 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921793-79-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2626866
M. Wt: 414.505
InChI Key: XXAGABKHMZTXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C26H26N2O3 and its molecular weight is 414.505. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chromatographic Analysis

A study by Lukka et al. (2008) developed a liquid chromatography-mass spectrometry (LC-MS) assay for determining a similar compound, SN 28049, which is a potent topoisomerase II poison used to treat solid tumors. This method provided accurate and precise measurements in plasma, and was applied to study the pharmacokinetics of SN 28049 in mice (Lukka et al., 2008).

Cytotoxic Activity

Deady et al. (2005) investigated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the compound . They found potent cytotoxicity against murine leukemia and Lewis lung carcinoma, with some compounds demonstrating significant effectiveness in vivo against colon tumors in mice (Deady et al., 2005).

NK1-Receptor Antagonism

Ishichi et al. (2004) synthesized N-benzylcarboxamide derivatives of bicyclic compounds related to the queried compound. They observed atropisomerism in these compounds and found one with excellent NK1-antagonistic activity, indicating the potential of similar compounds in receptor recognition (Ishichi et al., 2004).

Nonlinear Optical Properties

Almansour et al. (2016) studied benzimidazole-tethered oxazepine hybrids, structurally similar to the compound of interest. They investigated their molecular structure, charge distribution, and potential for nonlinear optical (NLO) applications, finding that some compounds are promising candidates for NLO applications (Almansour et al., 2016).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-4-28-22-15-14-21(16-23(22)31-17-26(2,3)25(28)30)27-24(29)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAGABKHMZTXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide

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